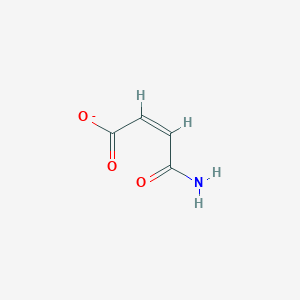

Maleamate

Beschreibung

Eigenschaften

Molekularformel |

C4H4NO3- |

|---|---|

Molekulargewicht |

114.08 g/mol |

IUPAC-Name |

(Z)-4-amino-4-oxobut-2-enoate |

InChI |

InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/p-1/b2-1- |

InChI-Schlüssel |

FSQQTNAZHBEJLS-UPHRSURJSA-M |

SMILES |

C(=CC(=O)[O-])C(=O)N |

Isomerische SMILES |

C(=C\C(=O)[O-])\C(=O)N |

Kanonische SMILES |

C(=CC(=O)[O-])C(=O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of Maleamate in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleamate, a monoamide of maleic acid, serves as a key intermediate in the microbial degradation of nicotinic acid (Vitamin B3) and related N-heterocyclic compounds. The enzymatic breakdown of this compound is a critical step in channeling these compounds into central metabolism, making the enzymes involved potential targets for drug development and bioremediation strategies. This technical guide provides an in-depth overview of the function of this compound in microbial metabolism, focusing on the enzymatic, genetic, and regulatory aspects of its primary metabolic pathway.

Core Metabolic Pathway: The Nicotinate Degradation Cascade

In aerobic microorganisms, particularly soil bacteria such as Pseudomonas putida, this compound is an intermediate in the catabolism of nicotinic acid. The central enzyme in this compound metabolism is This compound amidohydrolase (EC 3.5.1.107), also known as NicF. This enzyme catalyzes the hydrolysis of this compound to maleate and ammonia.[1][2][3] Maleate is then further metabolized, typically being isomerized to fumarate, a Krebs cycle intermediate.

The overall pathway from nicotinic acid to central metabolites involves a series of enzymatic steps encoded by the nic gene cluster.

Quantitative Data on this compound Amidohydrolase (NicF)

The kinetic parameters of this compound amidohydrolase have been characterized for the enzyme from Bordetella bronchiseptica RB50. The following table summarizes the key quantitative data.

| Parameter | Value | Conditions | Source Organism |

| k_cat_ | 11.7 ± 0.2 s⁻¹ | pH 7.5, 25 °C | Bordetella bronchiseptica RB50 |

| K_M_ | 128 ± 6 µM | pH 7.5, 25 °C | Bordetella bronchiseptica RB50 |

| Optimal pH | 7.5 (inferred from assay conditions) | Not explicitly determined | Aspergillus fumigatus amidase showed optimal activity at pH 7.5 |

| Optimal Temperature | 25 °C (inferred from assay conditions) | Not explicitly determined | Aspergillus fumigatus amidase showed optimal activity at 40°C |

Experimental Protocols

Cloning, Expression, and Purification of Recombinant this compound Amidohydrolase (NicF)

This protocol is adapted from general methods for recombinant protein production and purification.

a. Gene Amplification and Cloning:

-

The nicF gene is amplified from the genomic DNA of the source organism (e.g., Pseudomonas putida) using polymerase chain reaction (PCR) with specific primers.

-

The amplified gene is then ligated into an expression vector, such as pET-28a(+), which often includes a polyhistidine (His) tag for purification.

-

The ligation product is transformed into a competent E. coli strain (e.g., DH5α) for plasmid propagation.

b. Protein Expression:

-

The expression vector containing the nicF gene is transformed into an expression host strain of E. coli (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture in Luria-Bertani (LB) broth containing the appropriate antibiotic.

-

The starter culture is then used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD_600_) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

c. Cell Lysis and Protein Purification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or high-pressure homogenization.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged NicF is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

-

The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

The recombinant NicF is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE.

This compound Amidohydrolase Activity Assay

This protocol is based on the quantification of ammonia, a product of the enzymatic reaction.

a. Principle: The activity of this compound amidohydrolase is determined by measuring the rate of ammonia production. Several methods can be used for ammonia quantification, including the Berthelot (indophenol) reaction or an enzyme-coupled assay using glutamate dehydrogenase. The latter is a continuous spectrophotometric assay that measures the decrease in absorbance at 340 nm as NADPH is consumed.

b. Reagents:

-

This compound solution (substrate)

-

Purified this compound amidohydrolase (enzyme)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

For the glutamate dehydrogenase coupled assay:

-

α-ketoglutarate

-

NADPH

-

Glutamate dehydrogenase (GDH)

-

c. Discontinuous Assay (Berthelot Reaction):

-

Prepare a reaction mixture containing assay buffer and this compound at a suitable concentration (e.g., 5-10 times the K_M_).

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a known amount of purified this compound amidohydrolase.

-

At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid or boiling).

-

Quantify the amount of ammonia in each aliquot using the Berthelot reagent, which forms a blue-colored indophenol compound in the presence of ammonia.

-

Measure the absorbance of the colored product at approximately 630 nm.

-

Calculate the rate of ammonia production from a standard curve prepared with known concentrations of ammonium chloride.

d. Continuous Coupled Assay (GDH Method):

-

Prepare a reaction mixture in a quartz cuvette containing assay buffer, this compound, α-ketoglutarate, and NADPH.

-

Add glutamate dehydrogenase to the mixture.

-

Place the cuvette in a spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate the reaction by adding a known amount of purified this compound amidohydrolase.

-

Continuously record the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADPH oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹ at 340 nm). This rate is directly proportional to the rate of ammonia production and thus to the activity of this compound amidohydrolase.

Signaling Pathways and Regulation

The expression of the nic gene cluster, including nicF, is tightly regulated in response to the availability of nicotinic acid and its catabolic intermediates.

The regulation of this pathway involves transcriptional regulators that sense the presence of key metabolites.

References

An In-depth Technical Guide to the Physicochemical Properties of Maleamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleamate, also known as maleamic acid, is the monoamide of maleic acid. As a metabolite and a versatile chemical intermediate, understanding its physicochemical properties is crucial for its application in various scientific and industrial fields, including drug development and biochemical research. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical diagrams illustrating its synthesis and property determination workflows.

Physicochemical Properties of this compound

The following tables summarize the available quantitative data for this compound and the closely related maleic acid for comparative purposes. It is important to note that experimentally determined values for several of this compound's properties are not widely available in the literature; therefore, predicted values and data for maleic acid are included to provide context.

Table 1: General and Structural Properties

| Property | This compound (Maleamic Acid) | Maleic Acid | Source |

| Chemical Formula | C₄H₅NO₃ | C₄H₄O₄ | [1][2] |

| Molecular Weight | 115.09 g/mol | 116.07 g/mol | [1][2] |

| Appearance | White solid | Colorless crystalline solid | [1][2] |

| CAS Number | 557-24-4 | 110-16-7 | [1][2] |

| IUPAC Name | (2Z)-4-amino-4-oxobut-2-enoic acid | (2Z)-but-2-enedioic acid | [2][3] |

Table 2: Thermodynamic and Physicochemical Properties

| Property | This compound (Maleamic Acid) | Maleic Acid | Source |

| Melting Point | 158–161 °C | 135 °C (decomposes) | [1][2] |

| pKa (Strongest Acidic) | 3.34 (Predicted) | pKa₁ = 1.9, pKa₂ = 6.07 | [2][4] |

| Water Solubility | Very soluble (qualitative) | 788 g/L at 25 °C | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | -0.85 (Predicted) | -0.48 | [2][4] |

| Stability | Hydrolyzes in aqueous solution | Stable under recommended storage conditions | [2][5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on established scientific principles and regulatory guidelines.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of this compound's carboxylic acid group can be determined by potentiometric titration.[6][7]

Principle: A solution of maleamic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.[8]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of maleamic acid of known concentration (e.g., 0.1 M) in deionized water.

-

Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the maleamic acid solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Add the NaOH solution in small, precise increments from a burette.

-

Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Determination of Water Solubility by the Flask Method (OECD Guideline 105)

The aqueous solubility of this compound can be determined using the flask method, as described in OECD Guideline 105.[9][10][11][12][13]

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

Methodology:

-

Equilibration:

-

Add an excess amount of maleamic acid to a known volume of deionized water in a flask.

-

Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Allow the solution to stand at the same constant temperature to allow undissolved solid to settle.

-

Separate the aqueous phase from the solid phase by centrifugation or filtration.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the clear aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectroscopic method.

-

-

Calculation:

-

The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).

-

Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

The LogP value, a measure of a compound's lipophilicity, can be determined using the classic shake-flask method.[14][15][16][17][18]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this ratio.

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

-

Partitioning:

-

Dissolve a known amount of this compound in either the water-saturated octanol or the octanol-saturated water.

-

Combine the two phases in a separatory funnel in a defined volume ratio.

-

Shake the funnel for a sufficient time to allow equilibrium to be reached.

-

-

Phase Separation:

-

Allow the two phases to separate completely.

-

-

Concentration Analysis:

-

Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP = log₁₀(P).

-

Mandatory Visualizations

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of maleic anhydride with ammonia. This is a straightforward nucleophilic acyl substitution reaction where the amine group of ammonia attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring.

Nicotinate Degradation Pathway

This compound is an intermediate in the degradation of nicotinate (nicotinic acid) in some bacteria. The pathway involves the conversion of maleate to fumarate, which then enters the citric acid cycle.

Experimental Workflow for Physicochemical Property Determination

The logical workflow for determining the key physicochemical properties of a compound like this compound involves a series of sequential and parallel experiments.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound, alongside detailed protocols for their experimental determination. While there is a need for more experimentally validated data for this compound, the information presented here, including comparative data for maleic acid and established experimental workflows, offers a solid foundation for researchers and professionals working with this compound. The provided diagrams illustrate key chemical and experimental processes related to this compound, aiding in a comprehensive understanding of its characteristics.

References

- 1. Maleamic acid - Wikipedia [en.wikipedia.org]

- 2. Maleic Acid | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Maleamic acid | C4H5NO3 | CID 5280451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Maleamic Acid (HMDB0254310) [hmdb.ca]

- 5. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. researchgate.net [researchgate.net]

- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

An In-depth Technical Guide to Maleamate Degradation: Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of maleamate, a molecule of significant interest in various biological and pharmaceutical contexts. Understanding its stability and degradation pathways is crucial for researchers working on nicotinic acid metabolism, as well as for drug development professionals dealing with maleate salts in pharmaceutical formulations. This document details the enzymatic and chemical degradation routes of this compound, its degradation products, and the experimental methodologies used for its analysis.

Enzymatic Degradation of this compound

The primary enzymatic route for this compound degradation is a key step in the aerobic catabolism of nicotinic acid (Vitamin B3) in several bacteria.[1][2][3][4] This pathway is catalyzed by the enzyme This compound amidohydrolase (NicF) .

The this compound Amidohydrolase (NicF) Pathway

This compound amidohydrolase (EC 3.5.1.107) catalyzes the hydrolysis of this compound to produce maleic acid and ammonia.[3][4][5] This reaction is a critical step in the nicotinate degradation pathway, which ultimately converts nicotinic acid to fumarate, a central metabolite in the citric acid cycle.

The catalytic mechanism of NicF, a non-metallo amidase, involves a catalytic triad of Asp29, Lys117, and Cys150. The reaction proceeds through a nucleophilic addition-elimination sequence, forming a thioester enzyme-intermediate. This is followed by the hydrolysis of the thioester bond to release the final products.

Degradation Products:

-

Maleic acid

-

Ammonia

Enzymatic Reaction Pathway

Chemical Degradation of this compound

This compound is susceptible to chemical degradation, primarily through hydrolysis, which can be influenced by pH and temperature. Forced degradation studies on pharmaceutical products containing maleate salts provide significant insights into its stability under various stress conditions.

pH-Dependent Hydrolysis

The amide bond in this compound and its derivatives is susceptible to hydrolysis, particularly under acidic conditions. The rate of degradation is highly dependent on the pH of the solution.

Degradation Products:

-

Maleic acid

-

Ammonia

Quantitative Data on pH-Dependent Degradation:

| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |

| Maleic acid amide | 7.4 | 37 | Stable | [6] |

| Maleic acid amide | 5.5 | 37 | ~16 hours | [6] |

| Maleic acid amide | 3.0 | 37 | ~7 hours | [6] |

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7] These studies typically involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

Common Stress Conditions and Degradation Products:

| Stress Condition | Typical Reagents/Conditions | Primary Degradation Pathway | Major Degradation Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl, 80°C | Hydrolysis of the amide bond | Maleic acid, Ammonia |

| Base Hydrolysis | 0.1 M - 1 M NaOH, 80°C | Hydrolysis of the amide bond | Maleic acid, Ammonia |

| Oxidative Degradation | 3% - 30% H₂O₂ | Oxidation of the double bond | Oxidized derivatives (e.g., epoxides, diols) |

| Thermal Degradation | 50°C - 105°C (solid state) | Isomerization, Decarboxylation | Fumaric acid, other byproducts |

| Photolytic Degradation | Exposure to UV light | Photo-isomerization, other reactions | Fumaric acid, other photoproducts |

Experimental Protocols

Protocol for Enzymatic Assay of this compound Amidohydrolase (NicF)

This protocol is a general guideline for determining the activity of this compound amidohydrolase.

Materials:

-

Purified NicF enzyme

-

This compound solution (substrate)

-

Tris-HCl buffer (pH 8.0)

-

Ammonia standard solutions

-

Nessler's reagent or an ammonia assay kit

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, this compound solution, and purified NicF enzyme. A typical reaction volume is 1 mL.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., 1 M HCl) or by heat inactivation.

-

Ammonia Quantification: Determine the amount of ammonia produced using a standard ammonia assay, such as the Nessler's reagent method or a commercially available kit.

-

Enzyme Activity Calculation: Calculate the enzyme activity based on the amount of ammonia produced per unit time per milligram of enzyme. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified conditions.

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on a compound containing a this compound moiety.

Materials:

-

This compound-containing compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

HPLC-UV or HPLC-MS system

Procedure:

-

Sample Preparation: Prepare stock solutions of the this compound-containing compound in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 80°C for 2 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 80°C for 2 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

-

Photolytic Degradation: Expose the sample solution to UV light in a photostability chamber.

-

-

Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent compound from its degradation products.[8][9]

-

Peak Identification: Identify the degradation products by comparing their retention times with those of known standards or by using mass spectrometry (LC-MS) for structural elucidation.[9][10]

Workflow for Forced Degradation Study

References

- 1. helixchrom.com [helixchrom.com]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. CHEM 351—Biochemistry—Enzymes—3.5.1.107 [biochemistry.prof]

- 4. ENZYME - 3.5.1.107 this compound amidohydrolase [enzyme.expasy.org]

- 5. EC 3.5.1.107 - this compound amidohydrolase. [ebi.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Maleamate in Nicotinic Acid Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, a form of vitamin B3, is a crucial molecule for all forms of life, primarily as a precursor for the redox cofactors NAD+ and NADP+. The microbial catabolism of nicotinic acid is a vital biogeochemical process and a subject of intense research for its potential applications in bioremediation and biocatalysis. A key metabolic route for the aerobic degradation of nicotinic acid in various bacteria proceeds through the "maleamate pathway." This technical guide provides an in-depth exploration of the role of this compound as a central intermediate in this pathway. It details the enzymatic cascade responsible for the conversion of nicotinic acid to central metabolites, presents available quantitative data on enzyme kinetics, outlines detailed experimental protocols for the characterization of these enzymes, and illustrates the metabolic and regulatory pathways using logical diagrams.

The this compound Pathway of Nicotinic Acid Catabolism

The aerobic degradation of nicotinic acid in bacteria such as Pseudomonas putida KT2440 involves a series of enzymatic reactions that convert the pyridine ring of nicotinic acid into intermediates of central metabolism.[1][2] this compound is a key intermediate in this pathway, which is encoded by the nic gene cluster.[1][2] The overall pathway can be summarized as follows:

-

Hydroxylation of Nicotinic Acid: The pathway is initiated by the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid, a reaction catalyzed by the two-component nicotinic acid hydroxylase (NicAB).[1]

-

Decarboxylative Hydroxylation: 6-hydroxynicotinic acid is then converted to 2,5-dihydroxypyridine (2,5-DHP) by the FAD-dependent monooxygenase, 6-hydroxynicotinate 3-monooxygenase (NicC).[3][4]

-

Ring Cleavage: The pyridine ring of 2,5-DHP is cleaved by the Fe(II)-dependent dioxygenase, 2,5-dihydroxypyridine dioxygenase (NicX), to yield N-formylmaleamic acid.[5]

-

Deformylation: N-formylmaleamic acid is subsequently deformylated by N-formylthis compound deformylase (NicD) to produce This compound and formate.[1][6]

-

Deamination: this compound is then hydrolyzed by this compound amidohydrolase (NicF) to maleate and ammonia.

-

Isomerization: Finally, maleate is isomerized to fumarate by maleate isomerase (NicE), which can then enter the citric acid cycle.

Quantitative Data

The following tables summarize the available kinetic parameters for the enzymes involved in the this compound pathway.

Table 1: Kinetic Parameters of Enzymes in the Nicotinic Acid Catabolism Pathway

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| NicC (6-Hydroxynicotinate 3-Monooxygenase) | Bordetella bronchiseptica RB50 | 6-Hydroxynicotinic Acid | 85 ± 13 | - | 5.0 x 104 | [4] |

| NicX (2,5-Dihydroxypyridine Dioxygenase) | Pseudomonas putida S16 (Hpo) | 2,5-Dihydroxypyridine | 138 ± 13 | 12.9 ± 0.6 | 9.3 x 104 | [7] |

| Pseudomonas putida KT2440 | 2,5-Dihydroxypyridine | 74 ± 3 | 1.28 ± 0.03 | 1.7 x 104 | [7] | |

| NicF (this compound Amidohydrolase) | Bordetella bronchiseptica RB50 | This compound | 128 ± 6 | 11.7 ± 0.2 | 9.1 x 104 |

Signaling Pathways and Logical Relationships

The this compound Pathway

The catabolic cascade leading from nicotinic acid to fumarate via this compound is a linear pathway involving six key enzymatic steps.

Regulation of the nic Gene Cluster

The expression of the nic genes in Pseudomonas putida is tightly regulated, primarily by the transcriptional regulator NicR. The presence of nicotinic acid induces the expression of the nic cluster.

Experimental Protocols

General Workflow for Enzyme Characterization

The characterization of the enzymes in the this compound pathway typically follows a standardized workflow.

Detailed Methodologies

This protocol describes a general method for the expression and purification of His-tagged enzymes from the nic cluster using E. coli as an expression host.

1. Gene Cloning and Expression Vector Construction:

- Amplify the target nic gene (e.g., nicF) from the genomic DNA of the source organism (e.g., Bordetella bronchiseptica RB50) using PCR with primers that incorporate appropriate restriction sites.

- Ligate the PCR product into a suitable expression vector containing an N- or C-terminal polyhistidine (His6) tag (e.g., pET-28a).

- Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

- Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- Inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

- Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

3. Cell Lysis:

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Lyse the cells by sonication on ice or by using a French press.

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

4. Ni-NTA Affinity Chromatography:

- Equilibrate a Ni-NTA affinity column with lysis buffer.

- Load the clarified lysate onto the column.

- Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

- Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

- Collect fractions and analyze for the presence of the target protein by SDS-PAGE.

5. Buffer Exchange and Storage:

- Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

- Store the purified enzyme at -80°C.

4.2.2.1. This compound Amidohydrolase (NicF) Assay

This assay measures the hydrolysis of this compound to maleate and ammonia. The production of ammonia can be coupled to the glutamate dehydrogenase (GDH) reaction, which results in the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm.

-

Reaction Mixture (1 mL):

-

100 mM Tris-HCl buffer, pH 7.5

-

200 µM NADH

-

10 mM α-ketoglutarate

-

10 units/mL Glutamate Dehydrogenase

-

Purified NicF enzyme (e.g., 1-5 µg)

-

-

Procedure:

-

Pre-incubate the reaction mixture without this compound at 25°C for 5 minutes.

-

Initiate the reaction by adding this compound to a final concentration of 0.1-2 mM.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

4.2.2.2. 2,5-Dihydroxypyridine Dioxygenase (NicX) Assay

This assay spectrophotometrically monitors the cleavage of 2,5-dihydroxypyridine (2,5-DHP).

-

Reaction Mixture (1 mL):

-

50 mM Sodium Phosphate buffer, pH 7.5

-

100 µM FeSO4

-

Purified NicX enzyme (e.g., 5-10 µg)

-

-

Procedure:

-

Pre-incubate the reaction mixture without 2,5-DHP at 25°C for 2 minutes.

-

Initiate the reaction by adding 2,5-DHP to a final concentration of 50-500 µM.

-

Monitor the decrease in absorbance at 320 nm (the wavelength of maximum absorbance for 2,5-DHP) for 5-10 minutes.

-

The rate of substrate depletion can be used to determine enzyme activity.

-

This method allows for the sensitive and specific quantification of nicotinic acid and its catabolites, including this compound.

1. Sample Preparation (from bacterial culture supernatant):

- Centrifuge the bacterial culture to pellet the cells.

- Collect the supernatant and filter it through a 0.22 µm filter.

- For analysis of intracellular metabolites, quench the metabolism of the cell pellet with a cold solvent mixture (e.g., 60% methanol at -20°C), followed by extraction with a suitable solvent.

- Dilute the samples as necessary with the initial mobile phase.

2. Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

- Flow Rate: 0.2-0.4 mL/min.

- Column Temperature: 30-40°C.

- Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray ionization (ESI), typically in positive mode for nicotinic acid and its derivatives.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for each analyte need to be determined by infusing pure standards. For example:

- Nicotinic Acid: m/z 124 -> 80

- This compound: Specific transitions would need to be optimized.

- Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for each analyte to achieve maximum sensitivity.

4. Quantification:

- Prepare a calibration curve using a series of known concentrations of analytical standards for each metabolite.

- Quantify the metabolites in the samples by comparing their peak areas to the calibration curve.

- The use of a stable isotope-labeled internal standard is recommended for improved accuracy and precision.

Conclusion

This compound is a pivotal intermediate in the aerobic catabolism of nicotinic acid in a variety of microorganisms. The enzymatic pathway that leads to and from this compound is well-defined, involving a series of hydroxylases, monooxygenases, dioxygenases, deformylases, amidohydrolases, and isomerases. While kinetic data for some of these enzymes are available, further research is needed to fully characterize the entire pathway. The detailed experimental protocols provided in this guide offer a framework for researchers to express, purify, and characterize the enzymes of the this compound pathway, as well as to quantify the metabolic intermediates. A deeper understanding of this pathway will not only enhance our knowledge of microbial metabolism but also pave the way for the development of novel biotechnological applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. His-tag purification [protocols.io]

- 3. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-formylthis compound deformylase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Maleamate as a Metabolic Intermediate in Pseudomonas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of maleamate as a key metabolic intermediate in the aerobic degradation of nicotinic acid (niacin) by Pseudomonas, particularly Pseudomonas putida. This pathway is of significant interest for bioremediation of environments contaminated with N-heterocyclic aromatic compounds and presents potential targets for antimicrobial drug development.

Introduction: The Nicotinate Degradation Pathway

Pseudomonas putida and other related species possess a sophisticated enzymatic machinery, encoded by the nic gene cluster, to utilize nicotinic acid as a sole source of carbon, nitrogen, and energy.[1][2] The degradation proceeds via the "this compound pathway," a series of enzymatic reactions that convert the pyridine ring of nicotinic acid into central metabolic intermediates. This compound is a critical intermediate in this pathway, formed after the initial hydroxylation and ring cleavage of the nicotinic acid molecule. Understanding the enzymes and regulatory mechanisms involved in this compound metabolism is crucial for harnessing the biotechnological potential of these bacteria and for identifying novel enzymatic targets.

The Metabolic Pathway from Nicotinic Acid to the TCA Cycle

The aerobic degradation of nicotinic acid in Pseudomonas putida KT2440 involves a series of enzymatic steps that ultimately lead to the formation of fumarate, an intermediate of the tricarboxylic acid (TCA) cycle. This compound is a central molecule in this cascade.

Formation of this compound Precursors

The pathway begins with the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid (6HNA) by a two-component hydroxylase, NicAB.[2] Subsequently, 6HNA is converted to 2,5-dihydroxypyridine (2,5-DHP) by the monooxygenase NicC.[3] The aromatic ring of 2,5-DHP is then cleaved by the Fe(2+)-dependent dioxygenase, NicX, to yield N-formylmaleamic acid.[2] This unstable intermediate is then deformylated by NicD to produce maleamic acid (this compound) and formic acid.[2]

The Central Role of this compound Amidohydrolase (NicF)

This compound is hydrolyzed by the enzyme this compound amidohydrolase, encoded by the nicF gene, to produce maleate and ammonia.[4] This reaction is a critical step, as it channels the carbon skeleton into the next stage of the pathway and releases a nitrogen atom for cellular use.

Conversion to TCA Cycle Intermediates

Maleate is then isomerized to fumarate by the enzyme maleate isomerase (NicE).[5][6] Fumarate directly enters the TCA cycle, where it is further metabolized to generate energy and biosynthetic precursors.

Quantitative Data

A comprehensive understanding of the nicotinic acid degradation pathway requires quantitative data on enzyme kinetics and metabolite concentrations. While detailed in vivo data is limited, some key parameters have been determined.

Enzyme Specific Activities

The following table summarizes the specific activities of key enzymes in the nicotinic acid degradation pathway in Pseudomonas putida.

| Enzyme | Gene | EC Number | Substrate | Product | Specific Activity (µmol·min⁻¹·mg⁻¹) | Reference |

| 2,5-dihydroxypyridine dioxygenase | nicX | 1.13.11.16 | 2,5-dihydroxypyridine | N-formylthis compound | 6 | [3] |

| This compound amidohydrolase | nicF | 3.5.1.107 | This compound | Maleate | Data not available | |

| Maleate Isomerase | nicE | 5.2.1.1 | Maleate | Fumarate | Data not available |

Note: Specific activity for NicF and NicE from P. putida KT2440 have not been explicitly reported in the reviewed literature.

Gene Expression Analysis

The expression of the nic gene cluster is inducible by nicotinic acid and 6-hydroxynicotinic acid.[7] The regulatory protein NicR acts as a repressor of the nicC and nicX operons, while FinR has been shown to be a positive regulator.[7][8] The table below presents a summary of the relative transcriptional levels of some nic cluster genes in wild-type P. putida KT2440 in the presence and absence of inducers.

| Gene | Condition | Relative Transcriptional Level (Fold Change) | Reference |

| nicC | + 5 mM NA/6HNA | ~1000 | [7] |

| nicX | + 5 mM NA/6HNA | ~1000 | [7] |

Signaling Pathways and Logical Relationships

The regulation of the nicotinic acid degradation pathway involves a complex interplay of regulatory proteins and inducer molecules. The following diagrams illustrate these relationships.

Caption: Metabolic pathway of nicotinic acid degradation in Pseudomonas.

Caption: Regulation of the nicC and nicX operons in Pseudomonas putida.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism in Pseudomonas.

Heterologous Expression and Purification of NicF (this compound Amidohydrolase)

This protocol describes the expression of the nicF gene in E. coli and subsequent purification of the His-tagged protein.

5.1.1 Gene Cloning

-

Amplify the nicF gene from Pseudomonas putida KT2440 genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and XhoI).

-

Digest the PCR product and the expression vector (e.g., pET-28a(+)) with the corresponding restriction enzymes.

-

Ligate the digested nicF gene into the expression vector to create a construct with an N-terminal His6-tag.

-

Transform the ligation product into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Verify the correct insertion by colony PCR and DNA sequencing.

5.1.2 Protein Expression

-

Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic (e.g., kanamycin) and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

5.1.3 Protein Purification

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged NicF protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE to assess purity.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Enzyme Assay for this compound Amidohydrolase (NicF)

This assay measures the activity of NicF by quantifying the amount of ammonia released from the hydrolysis of this compound.

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 5 mM this compound, and a suitable amount of purified NicF enzyme in a total volume of 1 mL.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a quenching agent (e.g., 100 µL of 1 M HCl).

-

Measure the concentration of ammonia produced using a colorimetric method, such as the Berthelot reaction.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified conditions.

Metabolite Extraction and Quantification

This protocol outlines a general procedure for the extraction and analysis of intracellular metabolites, including this compound, from Pseudomonas cultures grown on nicotinic acid.

5.3.1 Sample Collection and Quenching

-

Grow Pseudomonas putida in a minimal medium with nicotinic acid as the sole carbon and nitrogen source.

-

Rapidly harvest a defined volume of the culture during the exponential growth phase.

-

Quench the metabolic activity immediately by mixing the cell suspension with a cold quenching solution (e.g., 60% methanol at -40°C).

-

Centrifuge the quenched cells at a low temperature to pellet them.

5.3.2 Metabolite Extraction

-

Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

-

Lyse the cells using a combination of methods such as sonication or bead beating to ensure efficient extraction.

-

Centrifuge the mixture to remove cell debris.

-

Collect the supernatant containing the intracellular metabolites.

5.3.3 LC-MS/MS Analysis

-

Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[9][10]

-

Separate the metabolites on a suitable chromatography column (e.g., a C18 reversed-phase column).

-

Detect and quantify the metabolites using a mass spectrometer operating in a targeted multiple reaction monitoring (MRM) mode for specific intermediates of the nicotinic acid pathway, including this compound.

-

Use authentic chemical standards to create calibration curves for accurate quantification.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Caption: Workflow for heterologous expression and purification of NicF.

Caption: Workflow for metabolite extraction and analysis.

Conclusion

This compound is a pivotal intermediate in the aerobic degradation of nicotinic acid by Pseudomonas. The enzymatic steps leading to its formation and subsequent conversion into central metabolites are tightly regulated and offer a fascinating area of study. This guide provides a comprehensive overview of the current knowledge, including the metabolic pathway, key enzymes, regulatory networks, and detailed experimental protocols. Further research, particularly in obtaining detailed kinetic data for all enzymes in the pathway and in vivo metabolite concentrations, will be crucial for developing robust metabolic models and for the rational design of biotechnological applications and novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Deciphering the genetic determinants for aerobic nicotinic acid degradation: the nic cluster from Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deciphering the genetic determinants for aerobic nicotinic acid degradation: The nic cluster from Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enzyme-database.org [enzyme-database.org]

- 5. Maleate isomerase - Wikipedia [en.wikipedia.org]

- 6. Structural and computational studies of the maleate isomerase from Pseudomonas putida S16 reveal a breathing motion wrapping the substrate inside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FinR Regulates Expression of nicC and nicX Operons, Involved in Nicotinic Acid Degradation in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FinR Regulates Expression of nicC and nicX Operons, Involved in Nicotinic Acid Degradation in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC-MS/MS-based detection of Pseudomonas aeruginosa secondary metabolites and their application in metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and Quantification of Secondary Metabolites by LC-MS from Plant-associated Pseudomonas aurantiaca and Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of the Maleamate Pathway: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

The maleamate pathway represents a key catabolic route for the degradation of N-heterocyclic aromatic compounds, most notably nicotinic acid (vitamin B3), in various aerobic microorganisms. This pathway facilitates the conversion of the pyridine ring into central metabolic intermediates, enabling these organisms to utilize such compounds as sole sources of carbon, nitrogen, and energy. This technical guide provides a comprehensive overview of the discovery, enzymology, and regulation of the this compound pathway, with a focus on the well-characterized system in Pseudomonas putida. Detailed experimental protocols for key assays, quantitative data on enzymatic activities, and visualizations of the pathway and its regulatory networks are presented to serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development.

Historical Discovery and Elucidation

The journey to understanding the this compound pathway began with early investigations into the microbial metabolism of nicotinic acid. In the 1950s, researchers like D.E. Hughes and R.Y. Stanier laid the foundational groundwork by demonstrating that bacteria, particularly species of Pseudomonas, could oxidize nicotinic acid.[1][2] Hughes, working with Pseudomonas fluorescens, identified 6-hydroxynicotinic acid as a key intermediate in this process.[1] Almost concurrently, Behrman and Stanier, using a different Pseudomonas strain, also confirmed the formation of 6-hydroxynicotinic acid and further identified 2,5-dihydroxypyridine as a subsequent product of the pathway.[2] These initial studies were pivotal in outlining the initial steps of nicotinic acid breakdown.

The later steps of the pathway, leading to the formation of this compound, were elucidated through the work of Cain, Houghton, and Wright in the 1970s. Their research on the microbial metabolism of pyridine compounds in Achromobacter species led to the formal proposal of the "this compound pathway".[3] They demonstrated that washed suspensions of bacteria grown on 2- or 3-hydroxypyridine could rapidly oxidize the putative ring-cleavage product, this compound.[3] Their work provided strong evidence for the sequence of reactions from the pyridine ring to maleate.

The advent of molecular biology techniques in subsequent decades allowed for the definitive characterization of the enzymes and genes involved. A significant breakthrough was the identification and characterization of the nic gene cluster in Pseudomonas putida KT2440, which encodes the enzymatic machinery for the entire this compound pathway.[4][5] This genetic evidence solidified the biochemical pathway proposed by the earlier researchers and opened the door for detailed mechanistic studies of the individual enzymes.

The this compound Pathway: A Step-by-Step Breakdown

The this compound pathway is a multi-step enzymatic cascade that catabolizes nicotinic acid to fumarate, an intermediate of the citric acid cycle. The core pathway, as elucidated in Pseudomonas putida, is as follows:

-

Hydroxylation of Nicotinic Acid: The pathway is initiated by the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid. This reaction is catalyzed by the two-component nicotinic acid hydroxylase (NicAB) .[4][6]

-

Decarboxylative Hydroxylation: 6-hydroxynicotinic acid is then converted to 2,5-dihydroxypyridine through a decarboxylative hydroxylation reaction catalyzed by 6-hydroxynicotinate-3-monooxygenase (NicC) .[7][8]

-

Ring Cleavage: The pyridine ring of 2,5-dihydroxypyridine is cleaved by 2,5-dihydroxypyridine dioxygenase (NicX) , an Fe(II)-dependent enzyme, to yield N-formylmaleamic acid.[6][9]

-

Deformylation: The N-formyl group is removed from N-formylmaleamic acid by N-formylthis compound deformylase (NicD) , producing this compound and formate.[10]

-

Deamination: this compound is then hydrolyzed by This compound amidohydrolase (NicF) to maleate and ammonia.[11]

-

Isomerization: Finally, maleate is isomerized to fumarate by maleate isomerase (NicE) , which can then enter the central metabolism.

Pathway Diagram

Caption: The enzymatic steps of the this compound pathway for nicotinic acid degradation.

Key Enzymes of the this compound Pathway: Quantitative Data

The enzymes of the this compound pathway have been the subject of detailed biochemical characterization. The following table summarizes the available quantitative data for the key enzymes, primarily from studies on Pseudomonas and Bordetella species.

| Enzyme (Gene) | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |

| Nicotinic Acid Hydroxylase (NicAB) | Pseudomonas putida KT2440 | Nicotinic Acid | - | - | - | 7.5 |

| 6-Hydroxynicotinate-3-monooxygenase (NicC) | Bordetella bronchiseptica RB50 | 6-Hydroxynicotinic Acid | 447 ± 52 | 29 ± 1 | 5.0 x 104 | ~8.0 |

| NADH | 11 ± 1 | |||||

| 2,5-Dihydroxypyridine Dioxygenase (NicX) | Pseudomonas putida N-9 | 2,5-Dihydroxypyridine | - | - | - | - |

| N-Formylthis compound Deformylase (NicD) | Pseudomonas putida KT2440 | N-Formylmaleamic Acid | - | - | - | - |

| This compound Amidohydrolase (NicF) | Bordetella bronchiseptica RB50 | This compound | 128 ± 6 | 11.7 ± 0.2 | - | 7.5 |

| Maleate Hydratase | Pseudomonas pseudoalcaligenes | Maleate | 350 | - | - | 8.0 |

Note: A dash (-) indicates that the data was not available in the reviewed literature.

Regulation of the this compound Pathway

The expression of the nic genes is tightly regulated to ensure the efficient catabolism of nicotinic acid only when it is present and to prevent the depletion of this essential vitamin when it is required for cofactor synthesis. In Pseudomonas putida, this regulation is orchestrated by a network of transcriptional regulators.

-

NicR: A MarR-family transcriptional repressor that controls the expression of the nicCDEFTP and nicXR operons. In the absence of an inducer, NicR binds to the promoter regions of these operons and represses their transcription. The first metabolite of the pathway, 6-hydroxynicotinic acid, acts as an inducer by binding to NicR and causing its dissociation from the DNA, thereby allowing transcription to proceed.[12]

-

NicS: A TetR-family transcriptional regulator that represses the expression of the nicAB operon, which encodes the first enzyme of the pathway. Nicotinic acid and 6-hydroxynicotinic acid can act as inducers, leading to the derepression of nicAB expression.[12]

-

FinR: A LysR-type transcriptional regulator that positively regulates the expression of the nicC and nicX operons, cooperating with NicR to fine-tune their expression.[3][4]

This intricate regulatory network ensures a coordinated and efficient response to the presence of nicotinic acid in the environment.

Regulatory Network Diagram

Caption: Transcriptional regulation of the nic gene cluster in Pseudomonas putida.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound pathway.

Cloning and Expression of nic Genes

This protocol describes the general workflow for cloning and expressing a nic gene (e.g., nicF) from Pseudomonas putida genomic DNA into an E. coli expression host.

Experimental Workflow Diagram:

References

- 1. 6-hydroxy nicotinic acid as an intermediate in the oxidation of nicotinic acid by Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The bacterial oxidation of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FinR Regulates Expression of nicC and nicX Operons, Involved in Nicotinic Acid Degradation in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FinR Regulates Expression of nicC and nicX Operons, Involved in Nicotinic Acid Degradation in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Purification and Characterization of Maleate Hydratase from Pseudomonas pseudoalcaligenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2,5-dihydroxypyridine 5,6-dioxygenase - Wikipedia [en.wikipedia.org]

- 10. N-formylthis compound deformylase - Wikipedia [en.wikipedia.org]

- 11. Insulators and promoters: closer than we think - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification and Characterization of Maleate Hydratase from Pseudomonas pseudoalcaligenes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Maleamate in Nitrogen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleamate, a dicarboxylic acid monoamide, plays a specialized yet crucial role in the nitrogen metabolism of certain microorganisms. It serves as a key intermediate in the catabolism of N-heterocyclic aromatic compounds, most notably nicotinic acid (vitamin B3). The breakdown of these compounds through the "this compound pathway" liberates ammonia, a universally assimilated nitrogen source. This guide provides an in-depth technical overview of the this compound pathway, focusing on the enzymatic reactions, kinetic data, and experimental methodologies relevant to its study. Understanding this pathway is not only fundamental to microbial physiology but also holds potential for applications in bioremediation and as a target for antimicrobial drug development.

The this compound Pathway of Nicotinate Degradation

The aerobic degradation of nicotinic acid in bacteria, such as Pseudomonas putida, proceeds through a series of enzymatic steps that converge on the formation and subsequent breakdown of this compound. This pathway effectively channels the nitrogen from the pyridine ring of nicotinate into the cell's central nitrogen metabolism. The key enzymatic steps are outlined below.

Core Enzymatic Reactions

The catabolism of nicotinate to central metabolites involves a multi-step enzymatic cascade encoded by the nic gene cluster.[1] This cluster orchestrates the conversion of nicotinic acid to fumarate and ammonia.

-

Hydroxylation of Nicotinic Acid: The pathway is initiated by the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid (6HNA), catalyzed by a two-component hydroxylase, NicAB.

-

Decarboxylative Hydroxylation of 6HNA: 6-hydroxynicotinate 3-monooxygenase (NicC), a flavin-dependent monooxygenase, then catalyzes the decarboxylative hydroxylation of 6HNA to 2,5-dihydroxypyridine (2,5-DHP).[2][3]

-

Ring Cleavage of 2,5-DHP: The aromatic ring of 2,5-DHP is subsequently cleaved by 2,5-dihydroxypyridine dioxygenase (NicX), an Fe²⁺-dependent extradiol dioxygenase, to yield N-formylthis compound.[4][5][6][7]

-

Deformylation of N-formylthis compound: N-formylthis compound deformylase (NicD) hydrolyzes N-formylthis compound to produce this compound and formate.[8][9]

-

Deamination of this compound: This is the pivotal step where this compound is directly involved in nitrogen release. This compound amidohydrolase (NicF) catalyzes the hydrolytic deamination of this compound to maleate and ammonium (NH₄⁺). The liberated ammonium can then be assimilated by the cell.

-

Isomerization of Maleate: Finally, maleate isomerase (NicE) catalyzes the cis-trans isomerization of maleate to fumarate, which enters the tricarboxylic acid (TCA) cycle.[10][11]

Quantitative Data on Pathway Enzymes

The efficiency of the this compound pathway is dictated by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data.

| Enzyme | Gene | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (U/mg) | Organism | Reference |

| 6-Hydroxynicotinate 3-Monooxygenase | nicC | 6-Hydroxynicotinic Acid | - | - | - | Bordetella bronchiseptica RB50 | [12] |

| 4-Hydroxybenzoic Acid | - | - | - | Bordetella bronchiseptica RB50 | [12] | ||

| 2,5-Dihydroxypyridine Dioxygenase | nicX | 2,5-Dihydroxypyridine | 74 ± 3 | 1.28 ± 0.03 | 2.00 ± 0.04 | Pseudomonas putida KT2440 | |

| This compound Amidohydrolase | nicF | This compound | 128 ± 6 | 11.7 ± 0.2 | - | Bordetella bronchiseptica RB50 | |

| Maleate Isomerase | nicE | Maleate | 2800 | - | - | Alcaligenes faecalis |

Experimental Protocols

The study of the this compound pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of nic Cluster Enzymes

Objective: To produce and purify individual enzymes of the this compound pathway for in vitro characterization.

Methodology:

-

Gene Cloning: The genes of interest (nicA, B, C, D, X, F, E) are amplified from the genomic DNA of an organism known to possess the pathway (e.g., Pseudomonas putida KT2440) using PCR with specific primers. The amplified DNA fragments are then cloned into an appropriate expression vector (e.g., pET series vectors for E. coli expression) containing a purification tag (e.g., a polyhistidine-tag).

-

Heterologous Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of culture medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optimal optical density (OD₆₀₀ of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 3-16 hours at a lower temperature (e.g., 18-25°C) to enhance soluble protein expression.[13][14]

-

Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). Cell disruption is achieved by sonication on ice or by using a French press. The cell lysate is then clarified by ultracentrifugation to remove cell debris.

-

Protein Purification: The soluble fraction containing the His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.

-

Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE.

Enzyme Activity Assays

Objective: To determine the kinetic parameters of the purified enzymes.

a) this compound Amidohydrolase (NicF) Assay

Principle: The activity of NicF is determined by measuring the rate of ammonia production from the hydrolysis of this compound. The released ammonia can be quantified using the Berthelot (indophenol) reaction, which forms a blue-colored compound that absorbs at 630-640 nm.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5), the substrate this compound (at varying concentrations to determine K_m_), and the purified NicF enzyme.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C).

-

Reaction Termination and Ammonia Quantification: At specific time points, aliquots of the reaction mixture are taken, and the reaction is stopped (e.g., by adding a strong acid). The amount of ammonia produced is then determined by adding the Berthelot reagents (phenol-nitroprusside and alkaline hypochlorite) and measuring the absorbance at 630 nm after color development.

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the reaction. Kinetic parameters (K_m_ and V_max_) are determined by fitting the data to the Michaelis-Menten equation.

b) 6-Hydroxynicotinate 3-Monooxygenase (NicC) Assay

Principle: The activity of NicC can be monitored spectrophotometrically by following the consumption of the cosubstrate NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹).[15]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5), NADH, the substrate 6-hydroxynicotinic acid, and the purified NicC enzyme.

-

Spectrophotometric Monitoring: The reaction is initiated by the addition of the enzyme, and the decrease in absorbance at 340 nm is monitored over time using a spectrophotometer with a temperature-controlled cuvette holder.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. Kinetic parameters are determined by varying the concentration of one substrate while keeping the other constant and fitting the data to the appropriate kinetic model.

Quantitative Analysis of Pathway Metabolites by HPLC-MS/MS

Objective: To identify and quantify the intermediates and products of the nicotinate degradation pathway in vivo or in vitro.

Methodology:

-

Sample Preparation:

-

In vivo: Bacterial cultures grown in the presence of nicotinic acid are quenched rapidly to halt metabolic activity. Intracellular metabolites are extracted using a solvent extraction method (e.g., with a cold methanol/water mixture). The cell debris is removed by centrifugation.

-

In vitro: Aliquots from enzyme assay reactions are taken at different time points.

-

-

Chromatographic Separation: The extracted metabolites are separated using a High-Performance Liquid Chromatography (HPLC) system. A reversed-phase C18 column is commonly used with a gradient elution program. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[16]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

Metabolite Identification: Metabolites are identified based on their retention time and the mass-to-charge ratio (m/z) of their parent and fragment ions. Authentic standards of the expected metabolites (nicotinic acid, 6HNA, 2,5-DHP, N-formylthis compound, this compound, fumarate) are used to confirm their identity.

-

Quantification: Quantification is achieved using a multiple reaction monitoring (MRM) method, where specific parent-to-fragment ion transitions for each metabolite are monitored. Stable isotope-labeled internal standards can be used to improve the accuracy of quantification. Calibration curves are generated using known concentrations of the authentic standards.[17][18]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the this compound pathway and a general experimental workflow for its characterization.

Caption: The this compound Pathway for Nicotinate Degradation.

Caption: Experimental Workflow for Characterizing the this compound Pathway.

Regulation of the Nicotinate Degradation Pathway

The expression of the nic genes is tightly regulated to ensure that the pathway is only active in the presence of its substrate, nicotinic acid, and when alternative, preferred nitrogen sources are scarce. In Pseudomonas putida, the nic genes are organized into at least three transcriptional units that are controlled by two regulators: NicR and NicS.[19]

-

NicR: A MarR-family transcriptional repressor that controls the operons responsible for the conversion of 6HNA to central metabolites. The presence of 6HNA acts as an inducer, causing NicR to dissociate from the DNA and allowing transcription to proceed.[19]

-

NicS: A TetR-family transcriptional regulator that represses the expression of the nicAB operon, which is responsible for the initial step of nicotinate hydroxylation. Nicotinic acid or 6HNA can act as inducers to alleviate this repression.[19]

This dual regulatory system ensures a sensitive and efficient response to the availability of nicotinic acid, integrating the catabolism of this N-heterocycle with the overall metabolic state of the cell.

Conclusion and Future Perspectives

This compound's role in nitrogen metabolism is intrinsically linked to the degradation of N-heterocyclic compounds. The this compound pathway provides a clear example of how microorganisms can unlock the nitrogen sequestered in these stable aromatic rings, converting it into a bioavailable form. For researchers, a thorough understanding of this pathway's enzymology, kinetics, and regulation is essential for a complete picture of microbial nitrogen cycling. For drug development professionals, the enzymes of this pathway, particularly those unique to microbial metabolism, could represent novel targets for the development of antimicrobial agents. Further research, including the detailed kinetic characterization of all pathway enzymes and the elucidation of the pathway's prevalence in diverse microbial populations, will undoubtedly open new avenues for both fundamental and applied science.

References

- 1. Deciphering the genetic determinants for aerobic nicotinic acid degradation: The nic cluster from Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6-Hydroxynicotinate 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 4. Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A preliminary crystallographic study of recombinant NicX, an Fe2+-dependent 2,5-dihydroxypyridine dioxygenase from Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,5-dihydroxypyridine 5,6-dioxygenase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. N-formylthis compound deformylase - Wikiwand [wikiwand.com]

- 9. N-formylthis compound deformylase - Wikipedia [en.wikipedia.org]

- 10. Maleate isomerase - Wikipedia [en.wikipedia.org]

- 11. Maleate isomerase [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]

- 17. mdpi.com [mdpi.com]

- 18. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A finely tuned regulatory circuit of the nicotinic acid degradation pathway in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Maleamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of maleamate, the monoamide of maleic acid. The structure of this compound is systematically explored through a combination of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a definitive single-crystal X-ray diffraction study on the parent this compound is not publicly available, analysis of closely related N-substituted derivatives provides significant insights into its molecular geometry and conformation. This document details the experimental protocols for these techniques, presents the corresponding data in structured tables for clarity, and utilizes graphical representations to illustrate key synthetic and analytical workflows.

Introduction

This compound, systematically named (2Z)-4-amino-4-oxobut-2-enoic acid, is an organic compound with the chemical formula C₄H₅NO₃.[1][2] It is the product of the reaction between maleic anhydride and ammonia and serves as a key intermediate in various chemical syntheses.[3] The presence of a carboxylic acid, an amide, and a carbon-carbon double bond in a cis configuration gives this compound its characteristic properties and reactivity. A thorough understanding of its structure is crucial for its application in fields such as polymer chemistry, biochemistry, and drug development, where maleimide derivatives are of significant interest.

This guide aims to consolidate the available data and methodologies for the complete structural characterization of this compound, providing a valuable resource for researchers and professionals working with this and related compounds.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the ring-opening of maleic anhydride with ammonia.[3] This reaction is typically carried out in an inert solvent.

Caption: Synthesis of this compound from Maleic Anhydride and Ammonia.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques that probe different aspects of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed.

3.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the vinyl protons and the amide protons. The cis relationship of the vinyl protons results in a specific coupling constant.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.29–6.44 | Doublet | 2H | Alkenic protons (-CH=CH-) |

| 9.19–9.22 | Triplet | 1H | Amide proton (-NH-) |

| 13.82 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

| 3.9–3.92 | Doublet | 2H | Methylene protons (-NH-CH₂-) of N-(carboxymethyl) maleamic acid (for comparison) |

Data for N-(carboxymethyl) maleamic acid is included for comparative purposes as detailed ¹H NMR data for the parent this compound can be scarce. The key features for the this compound core remain the two doublets for the alkenic protons.[4][5]

3.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 170 | Carboxylic acid carbon (-COOH) |

| 166 | Amide carbonyl carbon (-CONH₂) |

| 165 | (Varies, can be one of the carbonyls) |

| 133 | Alkenic carbon (-CH=) |

| 130 | Alkenic carbon (=CH-) |

| 41 | Methylene carbon (-CH₂-) of N-(carboxymethyl) maleamic acid (for comparison) |

Similar to the ¹H NMR data, this table includes comparative data from a substituted maleamic acid to illustrate the expected chemical shifts for the core structure.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (carboxylic acid) |

| ~3200 | Medium | N-H stretch (amide) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1650 | Strong | C=O stretch (amide I band) |

| ~1600 | Medium | C=C stretch (alkene) |

| ~1400 | Medium | O-H bend (carboxylic acid) |

| ~1200 | Medium | C-O stretch (carboxylic acid) |

Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 115.09 g/mol .[1][6] Electron ionization (EI) is a common method used for its analysis.

| m/z | Relative Intensity | Possible Fragment |

| 115 | M⁺ | Molecular ion |

| 98 | [M - NH₃]⁺ | |

| 70 | [M - COOH]⁺ | |

| 44 | [CONH₂]⁺ |

The fragmentation pattern can help to confirm the presence of the carboxylic acid and amide functional groups.

Crystallographic Analysis

Key Findings from N-Substituted this compound Crystal Structures:

-